molecular formula C17H21N3O4 B2581204 3,5-dimethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide CAS No. 1448064-40-1

3,5-dimethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B2581204
CAS No.: 1448064-40-1
M. Wt: 331.372
InChI Key: AXXJXWPZWIEIOK-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide (CAS 1795418-73-3) is a chemical compound with the molecular formula C18H23N3O4 and a molecular weight of 345.39 g/mol . This benzamide derivative is provided as a high-purity solid (90%+), supplied in milligram quantities for research applications . Structurally, it features a 3,5-dimethoxybenzamide group linked to a pyrazole moiety that is substituted with a tetrahydropyran (oxan-4-yl) group, a configuration often explored in medicinal chemistry for its potential biological activity. Compounds within the broader class of N-(pyrazol-4-yl)benzamides have been investigated for their significant antiproliferative properties in biomedical research, particularly in studies involving cancer cell lines such as MIA PaCa-2 pancreatic cancer cells . Research on related analogues indicates that such molecules can function as autophagy modulators, disrupting autophagic flux and interfering with mTORC1 signaling pathways, which are crucial for cellular homeostasis and cancer cell survival . This makes them valuable chemical tools for probing the complex mechanisms of autophagy and developing novel therapeutic strategies. This product is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3,5-dimethoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-22-15-7-12(8-16(9-15)23-2)17(21)19-13-10-18-20(11-13)14-3-5-24-6-4-14/h7-11,14H,3-6H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXJXWPZWIEIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CN(N=C2)C3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3,5-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

    Amidation Reaction: The acid chloride is then reacted with 1-(oxan-4-yl)-1H-pyrazol-4-amine in the presence of a base such as triethylamine (Et3N) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide can be reduced to the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3,5-Dimethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Critical Analysis of Structural Modifications

  • Oxan-4-yl vs.
  • Methoxy vs. Trifluoroethoxymethyl : The 3,5-dimethoxy groups in the target compound are less electronegative than trifluoroethoxymethyl (), which may affect receptor binding affinities in therapeutic applications .

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